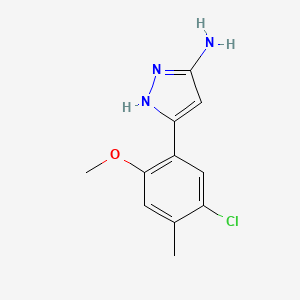

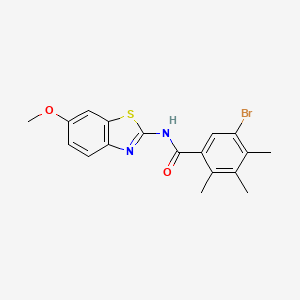

3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

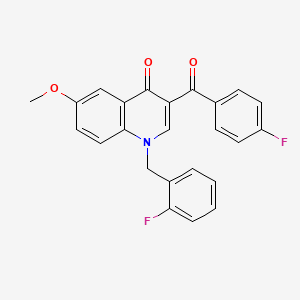

3-(5-Chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine is a chemical compound commonly referred to as 3-CPMP. It is a synthetic derivative of pyrazol and is used in a variety of scientific applications, including cancer research, drug development, and laboratory experiments. This compound is known for its stability and low toxicity, making it an ideal choice for many scientific studies. This article will provide an overview of 3-CPMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine and its derivatives are frequently used in chemical synthesis. For example, they are utilized in reductive amination processes and as key intermediates in the synthesis of various biologically active molecules. These compounds are instrumental in the development of secondary and tertiary amines which have wide applications in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

Biological Activity

Certain derivatives of 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine show promising biological activities. These activities range from antimicrobial to antifungal properties. For instance, specific compounds synthesized using this molecule exhibit significant antibacterial activity against various bacteria like Bacillus subtilis and Staphylococcus aureus (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Material Science

In material science, derivatives of this compound are used in the functional modification of polymers. These modifications enhance the properties of materials, making them suitable for various applications including medical. Amine-treated polymers derived from this molecule have shown increased thermal stability and improved biological activities, which can be utilized in the development of new materials with specific properties (Aly & El-Mohdy, 2015).

Cancer Research

There is ongoing research into the potential of 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine derivatives in cancer treatment. Compounds synthesized from this molecule are being studied for their antiproliferative activity against various cancer cell lines, indicating its potential use in the development of new cancer therapies (Panneerselvam et al., 2022).

Corrosion Inhibition

In the field of corrosion science, some bipyrazole compounds derived from 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine have been identified as efficient inhibitors of iron corrosion in acidic media. These compounds act as mixed-type inhibitors and are essential in the development of new corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Propiedades

IUPAC Name |

5-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-6-3-10(16-2)7(4-8(6)12)9-5-11(13)15-14-9/h3-5H,1-2H3,(H3,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQWQWAIZMYHQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C2=CC(=NN2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)

![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)

![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)

![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)

![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)